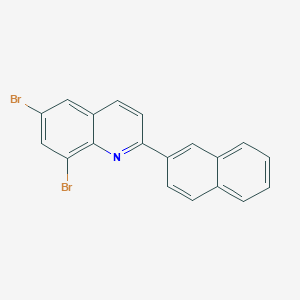

6,8-Dibromo-2-(2-naphthyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Dibromo-2-(2-naphthyl)quinoline is a chemical compound with the molecular formula C19H11Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes two bromine atoms and a naphthyl group attached to the quinoline core. It has various applications in scientific research and industry due to its distinctive chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(2-naphthyl)quinoline typically involves multiple steps. One common method includes the bromination of 2-(2-naphthyl)quinoline. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The process may involve heating and the use of solvents to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

化学反応の分析

Types of Reactions

6,8-Dibromo-2-(2-naphthyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific

生物活性

6,8-Dibromo-2-(2-naphthyl)quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C18H14Br2N

- Molecular Weight : 396.12 g/mol

- CAS Number : 860789-79-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits significant affinity for certain receptors and enzymes involved in cellular signaling pathways.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly mycobacteria. In vitro studies indicate that it may inhibit the growth of Mycobacterium tuberculosis, outperforming standard antibiotics such as isoniazid and pyrazinamide .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation through cell cycle arrest.

- Photosynthetic Electron Transport Inhibition : The compound has been evaluated for its ability to inhibit photosynthetic electron transport in chloroplasts, demonstrating potential herbicidal activity .

Biological Activity Summary Table

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | < 10 | |

| Anticancer | Various cancer cell lines | 15-30 | |

| Photosynthesis Inhibition | Spinach chloroplasts | 7.5 |

Study 1: Antimycobacterial Activity

A study conducted on a series of substituted quinolines, including this compound, demonstrated its potent activity against Mycobacterium tuberculosis. The compound was tested alongside traditional antitubercular drugs and showed superior efficacy with minimal cytotoxicity towards human cell lines .

Study 2: Anticancer Potential

In a separate investigation focusing on the anticancer properties of quinoline derivatives, this compound was found to significantly reduce viability in breast and lung cancer cell lines. The study highlighted the compound's ability to induce apoptosis through caspase activation and mitochondrial pathway engagement.

Study 3: Herbicidal Activity

Research evaluating the herbicidal potential of various quinoline derivatives found that this compound effectively inhibited photosynthetic electron transport in spinach chloroplasts at low concentrations. This suggests its possible application as a herbicide or plant growth regulator .

特性

IUPAC Name |

6,8-dibromo-2-naphthalen-2-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Br2N/c20-16-10-15-7-8-18(22-19(15)17(21)11-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUHKXSSVQJHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=C(C=C4C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。